4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}morpholine
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Overview
Description
4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}morpholine is a complex organic compound that features both morpholine and piperazine moieties. These structures are commonly found in various pharmaceutical and chemical applications due to their unique chemical properties and biological activities.
Mechanism of Action
The mechanism of action of this compound would depend on its intended use or biological target. Without more information, it’s difficult to speculate on what this might be.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}morpholine typically involves multi-step organic reactions. One common method includes the reaction of morpholine with piperazine derivatives under controlled conditions. The process often involves:
Cyclization: Formation of the morpholine ring.
Sulfonylation: Introduction of the sulfonyl group.
Carbonylation: Addition of the carbonyl group to the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}morpholine can undergo various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: These compounds share the piperidine moiety and have similar chemical properties.
Morpholine Derivatives: Compounds containing the morpholine ring, used in similar applications.
Uniqueness
4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}morpholine is unique due to its combined morpholine and piperazine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
morpholin-4-yl-(4-morpholin-4-ylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O5S/c18-13(15-5-9-21-10-6-15)14-1-3-16(4-2-14)23(19,20)17-7-11-22-12-8-17/h1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINXKQHEAQATBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N2CCOCC2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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